molecular formula C14H11ClN4O B6467976 N-(4-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2640889-09-2

N-(4-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6467976
CAS No.: 2640889-09-2
M. Wt: 286.71 g/mol
InChI Key: PBYIWVGYJJNXKQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines This compound is characterized by the presence of a 4-chlorophenyl group, a 2-methyl group, and a carboxamide group attached to the imidazo[1,2-b]pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through a cyclization reaction involving a suitable pyridazine derivative and an imidazole precursor under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This step often involves a nucleophilic substitution reaction where a 4-chlorophenyl halide reacts with the imidazo[1,2-b]pyridazine intermediate.

    Carboxamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the imidazo[1,2-b]pyridazine core or the 4-chlorophenyl group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenated reagents for nucleophilic substitution, electrophiles for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial applications, including as a precursor for the synthesis of other heterocyclic compounds.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-methylimidazo[1,2-a]pyrimidine-6-carboxamide
  • N-(4-chlorophenyl)-2-methylimidazo[1,2-c]pyridine-6-carboxamide
  • N-(4-chlorophenyl)-2-methylimidazo[1,2-d]pyridazine-6-carboxamide

Uniqueness

N-(4-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is unique due to its specific structural features, such as the imidazo[1,2-b]pyridazine core and the presence of the 4-chlorophenyl and carboxamide groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O/c1-9-8-19-13(16-9)7-6-12(18-19)14(20)17-11-4-2-10(15)3-5-11/h2-8H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYIWVGYJJNXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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